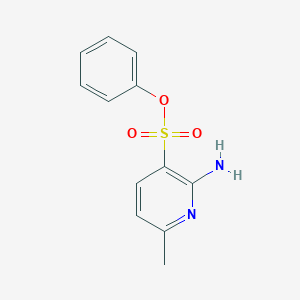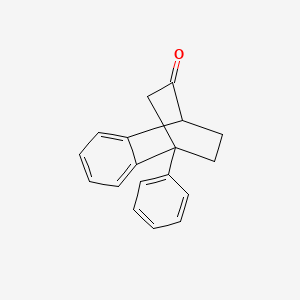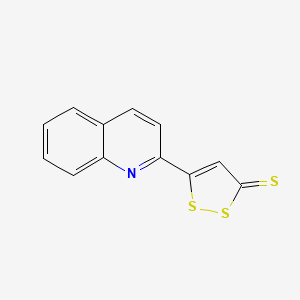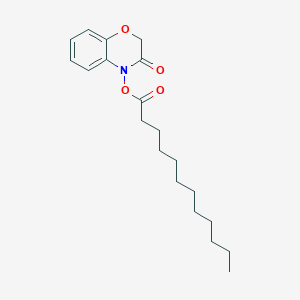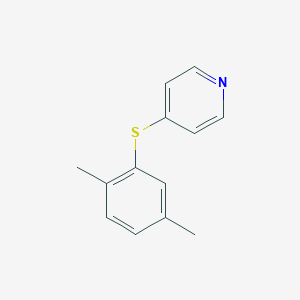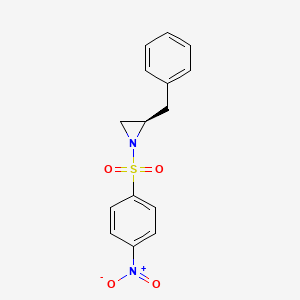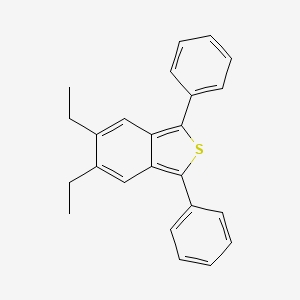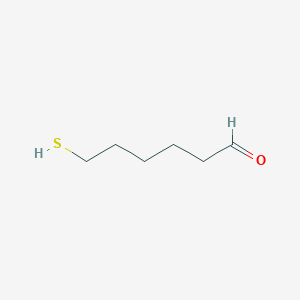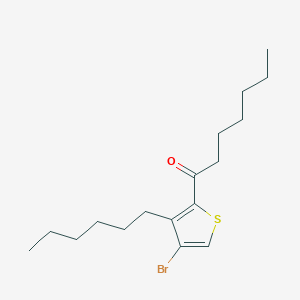
1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromo group at the 4-position and a hexyl group at the 3-position of the thiophene ring, along with a heptanone chain at the 1-position. The molecular formula of this compound is C17H27OSBr, and it has a molecular weight of 359.365 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one typically involves the bromination of 3-hexylthiophene followed by a coupling reaction with a heptanone derivative. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The coupling reaction is often facilitated by a palladium or nickel catalyst under conditions such as Suzuki-Miyaura or Stille coupling .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents at the 4-position.
Scientific Research Applications
1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo group can enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins or DNA .
Comparison with Similar Compounds
3-Hexylthiophene: Lacks the bromo and heptanone groups, making it less reactive.
4-Bromo-3-hexylthiophene: Similar structure but without the heptanone chain.
2,5-Dibromo-3-hexylthiophene: Contains two bromo groups, increasing its reactivity in coupling reactions.
Uniqueness: 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one is unique due to the combination of the bromo group, hexyl chain, and heptanone moiety, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
CAS No. |
880088-83-5 |
|---|---|
Molecular Formula |
C17H27BrOS |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(4-bromo-3-hexylthiophen-2-yl)heptan-1-one |
InChI |
InChI=1S/C17H27BrOS/c1-3-5-7-9-11-14-15(18)13-20-17(14)16(19)12-10-8-6-4-2/h13H,3-12H2,1-2H3 |
InChI Key |
XQKUDEYNIFQYCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC=C1Br)C(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B12604193.png)
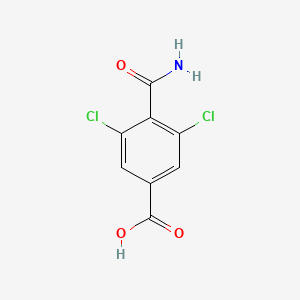
![(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one](/img/structure/B12604205.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
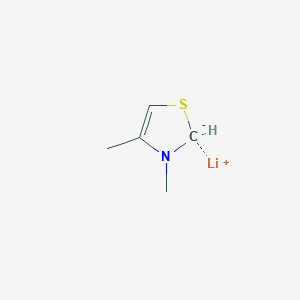
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
